ムスカリン塩化物

概要

説明

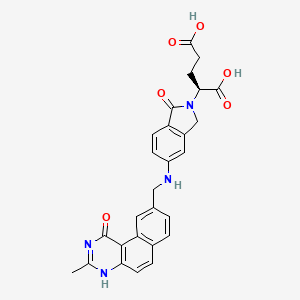

Muscarine chloride is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe . It is a quaternary ammonium salt and a potent agonist of muscarinic acetylcholine receptors . Muscarine chloride was first isolated from the mushroom Amanita muscaria by German chemists Oswald Schmiedeberg and Richard Koppe in 1869 . This compound is known for its ability to mimic the effects of the neurotransmitter acetylcholine on muscarinic receptors, leading to various physiological responses .

作用機序

ムスカリン塩化物は、Gタンパク質共役受容体の一種であるムスカリン性アセチルコリン受容体に結合して活性化することにより、その効果を発揮します . この活性化は、細胞内カルシウムレベルの上昇やさまざまなシグナル伝達経路の活性化など、一連の細胞内イベントにつながります . ムスカリン塩化物の生理学的効果には、心拍数の低下、体液分泌の増加、平滑筋収縮などがあります .

類似の化合物:

アセチルコリン: ムスカリン性受容体も活性化する神経伝達物質ですが、アセチルコリンエステラーゼによって急速に分解されます.

ムスカリン塩化物の独自性: ムスカリン塩化物は、ムスカリン性受容体に対する強い選択性と、特定のキノコでの天然の存在によって特徴付けられます . アセチルコリンとは異なり、ムスカリン塩化物はアセチルコリンエステラーゼによって急速に分解されないため、ムスカリン性受容体の長期的な活性化が可能です . これは、研究における貴重なツールであり、薬物開発のための潜在的なリード化合物となります .

科学的研究の応用

Muscarine chloride has a wide range of applications in scientific research, including:

生化学分析

Biochemical Properties

Muscarine chloride activates muscarinic receptors in the nervous system . This activation can induce parasympathetic-like responses, including bradycardia (slowed heart rate), miosis (pupil constriction), and increased secretion from glands like the salivary and sweat glands . It can also stimulate smooth muscle contractions, affecting the respiratory and gastrointestinal systems .

Cellular Effects

Muscarine chloride predominantly affects the autonomic nervous system by stimulating muscarinic acetylcholine receptors . At specific concentrations, this activation can cause adverse effects, from blurry vision and stomach cramps to convulsions and even death .

Molecular Mechanism

Muscarine chloride is chemically similar to acetylcholine, a neurotransmitter that plays a role in memory, muscle contractions, and movement . Upon ingestion, muscarine chloride activates muscarinic acetylcholine receptors (mAChRs), which are named because they are sensitive to muscarine .

Temporal Effects in Laboratory Settings

The effects of muscarine chloride overdose are typically rapid, with effects occurring within 30 minutes to two hours . Muscarine chloride is not metabolized by cholinesterase and has a longer biologic half-life than the natural ligand, acetylcholine .

Dosage Effects in Animal Models

Studies show that simply activating central nervous system muscarinic receptors in animals increases blood pressure, heart rate, and sympathetic outflow . The effects of muscarine chloride vary with different dosages in animal models .

Metabolic Pathways

Muscarine chloride is involved in the cholinergic neurotransmission pathway . It targets muscarinic acetylcholine receptors, influencing various bodily functions .

Transport and Distribution

Being a quaternary ammonium salt, muscarine chloride is less completely absorbed from the gastrointestinal tract than tertiary amines, and it does not cross the blood–brain barrier .

Subcellular Localization

The function of a G protein-coupled receptor like the muscarinic receptor in the modulation of neuronal activity is highly dependent on its availability on the cell surface, its distribution among different subcellular compartments, and its localization in relationship with the presynaptic afferents .

準備方法

Synthetic Routes and Reaction Conditions: Muscarine chloride can be synthesized through various methods. One common synthetic route involves the use of 2,5-dimethyl-3-carboxymethylfuran, which undergoes a Curtius reaction. This involves successive reactions with hydrazine and nitrous acid in isopropyl alcohol, forming a urethane intermediate. The acidic hydrolysis of this intermediate yields muscarine chloride .

Industrial Production Methods: Industrial production of muscarine chloride typically involves the extraction of the compound from natural sources, such as mushrooms of the Inocybe and Clitocybe species. The extraction process includes the use of solvents like ethanol and purification steps to isolate the compound in its pure form .

化学反応の分析

反応の種類: ムスカリン塩化物は、主に第四級アンモニウム塩に典型的な反応を起こします。これらには以下が含まれます。

置換反応: ムスカリン塩化物は、正に帯電した窒素原子の存在により、求核置換反応に参加できます。

加水分解: 酸性または塩基性条件下では、ムスカリン塩化物は加水分解を受けて、対応するアルコールとトリメチルアミンを生成する可能性があります.

一般的な試薬と条件:

求核剤: 置換反応に使用される一般的な求核剤には、水酸化物イオンとハロゲン化物イオンがあります。

酸性または塩基性条件: 加水分解反応は、通常、酸性または塩基性条件下で行われ、化合物の分解を促進します.

主要な生成物:

置換反応: ムスカリン塩化物を含む置換反応の主要な生成物は、通常、置換されたアンモニウム塩です。

4. 科学研究への応用

ムスカリン塩化物は、科学研究において幅広い用途があり、以下が含まれます。

類似化合物との比較

Acetylcholine: A neurotransmitter that also activates muscarinic receptors but is rapidly degraded by acetylcholinesterase.

Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.

Bethanechol: A synthetic compound that mimics the effects of acetylcholine on muscarinic receptors and is used to treat urinary retention.

Uniqueness of Muscarine Chloride: Muscarine chloride is unique in its strong selectivity for muscarinic receptors and its natural occurrence in certain mushrooms . Unlike acetylcholine, muscarine chloride is not rapidly degraded by acetylcholinesterase, allowing for prolonged activation of muscarinic receptors . This makes it a valuable tool in research and a potential lead compound for drug development .

特性

IUPAC Name |

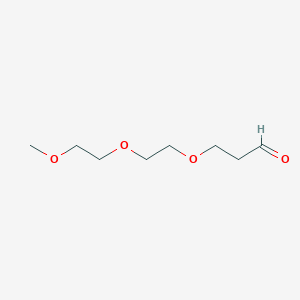

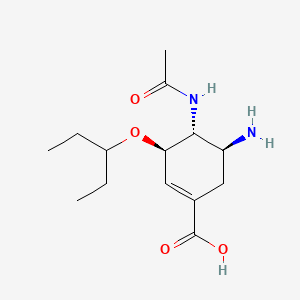

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRNEJYZWHXLC-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945718 | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Extremely hygroscopic solid; [Merck Index] | |

| Record name | Muscarine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ETHANOL + ACETONE | |

CAS No. |

2303-35-7, 2936-25-6, 300-54-9 | |

| Record name | D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Muscarine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Muscarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-181 °C | |

| Record name | MUSCARINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)